

Application Notes and Protocols: Experimental Assays for HIV-1 Protease-IN-8

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Compound of Interest

Compound Name: HIV-1 protease-IN-8

Cat. No.: B12393034

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Audience: Researchers, scientists, and drug development professionals.

Introduction: HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.^{[1][2]} Inhibition of this protease prevents the formation of infectious virions, making it a key target for antiretroviral therapy.^{[1][3]}

HIV-1 protease-IN-8 is a potent inhibitor of this enzyme, demonstrating significant activity in both biochemical and cell-based assays.^[4] These application notes provide an overview of the quantitative data available for **HIV-1 protease-IN-8** and detailed protocols for representative assays used to characterize its inhibitory activity.

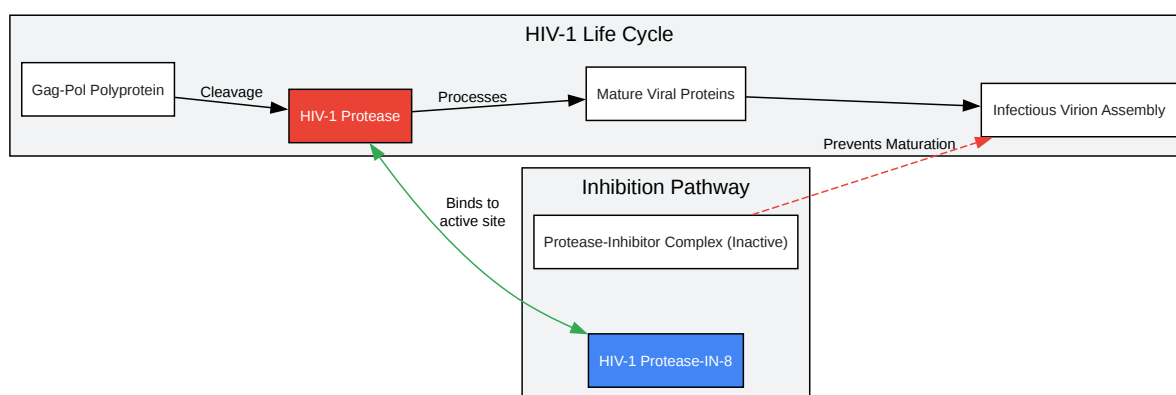
Data Presentation

The inhibitory potency of **HIV-1 protease-IN-8** has been quantified in both enzymatic and cell-based antiviral assays. The following table summarizes the key quantitative data for this compound.

Assay Type	Target	Parameter	Value
Biochemical Assay	Recombinant HIV-1 Protease	IC50	0.32 nM[4]
Cell-Based Assay	Wild-Type HIV-1 (NL4-3)	IC50	0.29 μ M[4]
Cell-Based Assay	Drug-Resistant HIV-1 (MDR)	IC50	1.90 μ M[4]

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease is an aspartyl protease that functions as a homodimer.[1][2] The active site, containing a characteristic Asp-Thr-Gly triad, is located at the dimer interface.[1] Protease inhibitors, such as **HIV-1 protease-IN-8**, are designed to mimic the transition state of the natural substrate and bind tightly to the active site.[1] This binding event blocks the cleavage of the Gag and Gag-Pol polyproteins, thereby halting the viral maturation process and rendering the newly produced virions non-infectious.[1]



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Caption: Mechanism of HIV-1 Protease Inhibition by IN-8.

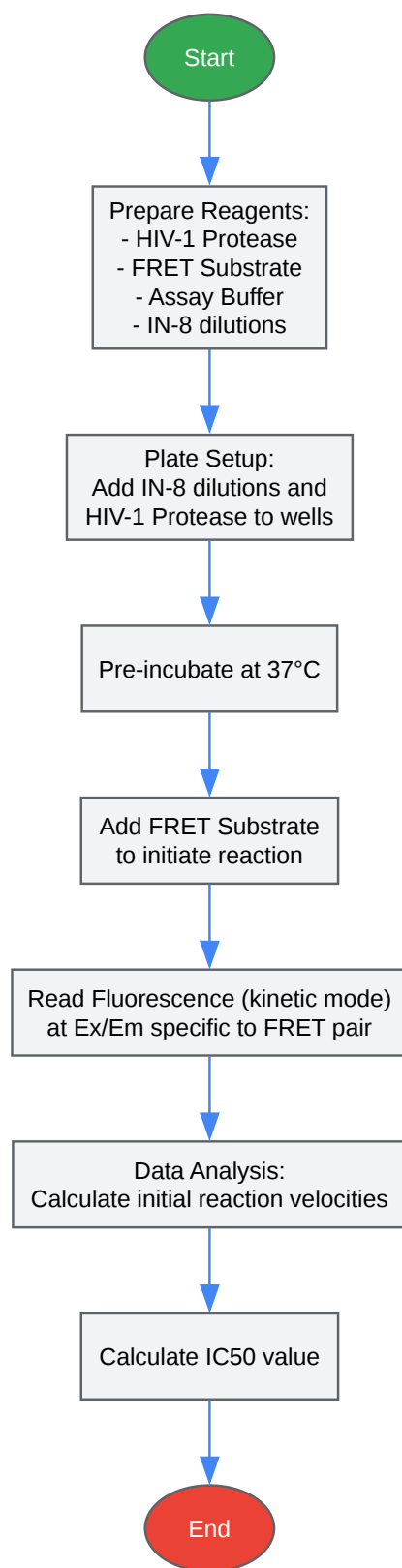
Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the efficacy of HIV-1 protease inhibitors like IN-8.

Biochemical Assay: HIV-1 Protease FRET-Based Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.

Workflow:



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Caption: Workflow for a FRET-based HIV-1 Protease Assay.

Materials:

- Recombinant HIV-1 Protease
- FRET-based peptide substrate
- Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)
- **HIV-1 Protease-IN-8**
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

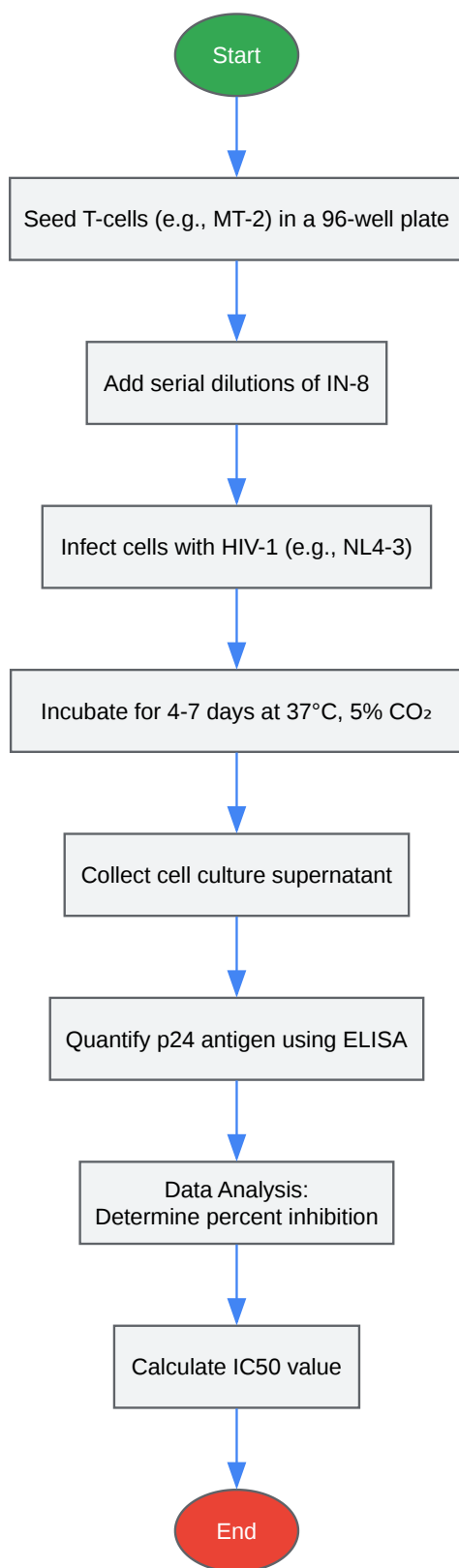
- Prepare a stock solution of **HIV-1 protease-IN-8** in DMSO and create a serial dilution series in assay buffer.
- In a 96-well plate, add 50 μ L of the HIV-1 protease solution to each well.
- Add 2 μ L of each IN-8 dilution to the respective wells. Include a positive control (protease with no inhibitor) and a negative control (assay buffer only).
- Pre-incubate the plate at 37°C for 15 minutes.
- Prepare the FRET substrate solution in assay buffer.
- Initiate the enzymatic reaction by adding 50 μ L of the FRET substrate solution to each well.
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair.
- Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence versus time curves.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: HIV-1 Replication Assay in T-Cells

This assay measures the ability of a compound to inhibit HIV-1 replication in a relevant cell line, such as T-lymphocytes. Inhibition is typically quantified by measuring the amount of a viral protein (e.g., p24 antigen) in the cell culture supernatant.

Workflow:



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Caption: Workflow for a cell-based HIV-1 replication assay.

Materials:

- A susceptible T-cell line (e.g., MT-2, PM1)[5]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- HIV-1 viral stock (e.g., HIV-1NL4-3)[4]
- **HIV-1 Protease-IN-8**
- 96-well cell culture plates
- HIV-1 p24 Antigen ELISA kit

Procedure:

- Seed the T-cells into a 96-well plate at an appropriate density (e.g., 5×10^4 cells/well) in 100 μ L of culture medium.
- Prepare serial dilutions of **HIV-1 protease-IN-8** in culture medium and add 50 μ L to the appropriate wells. Include a no-drug control (cells + virus) and a no-virus control (cells only).
- Add 50 μ L of a pre-titered dilution of HIV-1 virus stock to each well (except the no-virus control).
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-7 days.
- After the incubation period, carefully collect the cell culture supernatant from each well.
- Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
- Calculate the percentage of viral inhibition for each concentration of IN-8 relative to the no-drug control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Note: The cytotoxicity of the compound should also be assessed in parallel using a standard method (e.g., MTT or CellTiter-Glo assay) to ensure that the observed antiviral activity is not due to cell death.

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